molecular formula C8H14O2 B12276838 trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde

Cat. No.: B12276838
M. Wt: 142.20 g/mol
InChI Key: GHOYGQPWQHYXTA-UHFFFAOYSA-N
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Description

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde: is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and an aldehyde group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde typically involves the hydroxylation of 4-methylcyclohexanone followed by oxidation. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions, for example, converting to a halide using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Thionyl chloride, phosphorus tribromide, often under reflux conditions.

Major Products:

    Oxidation: trans-4-Hydroxy-4-methyl-cyclohexanecarboxylic acid.

    Reduction: trans-4-Hydroxy-4-methyl-cyclohexanol.

    Substitution: trans-4-Halo-4-methyl-cyclohexanecarbaldehyde.

Scientific Research Applications

Chemistry: In organic synthesis, trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: This compound may be used in the synthesis of pharmaceutical intermediates. Its structural features are useful in the design of bioactive molecules, potentially leading to the development of new drugs.

Industry: In materials science, this compound can be used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism by which trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application, whether in organic synthesis or biological systems.

Comparison with Similar Compounds

    trans-4-Hydroxy-4-methylcyclohexanone: Similar structure but lacks the aldehyde group.

    trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid: The oxidized form of the aldehyde.

    trans-4-Hydroxy-4-methylcyclohexanol: The reduced form of the aldehyde.

Uniqueness: trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the same cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-hydroxy-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-8(10)4-2-7(6-9)3-5-8/h6-7,10H,2-5H2,1H3

InChI Key

GHOYGQPWQHYXTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C=O)O

Origin of Product

United States

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